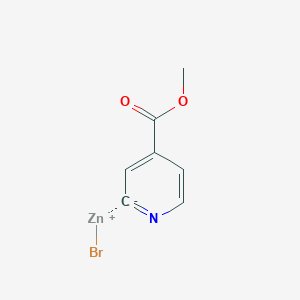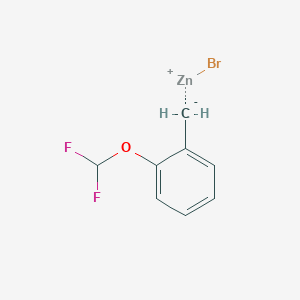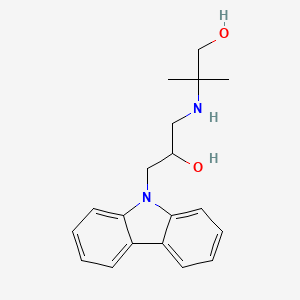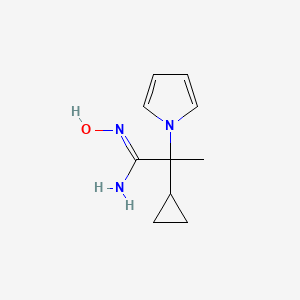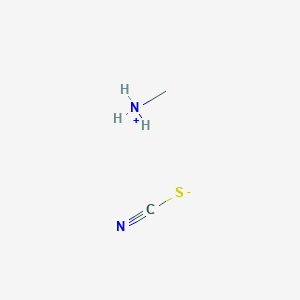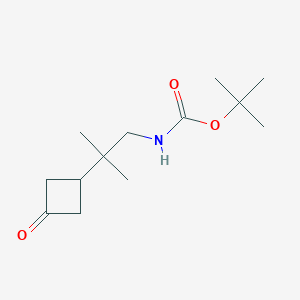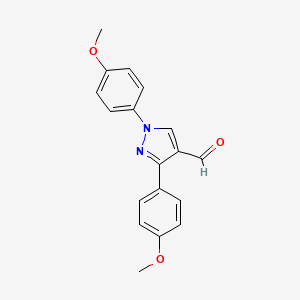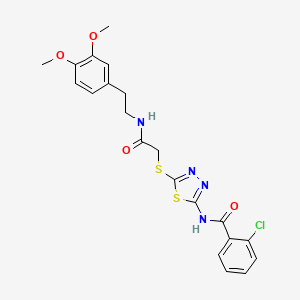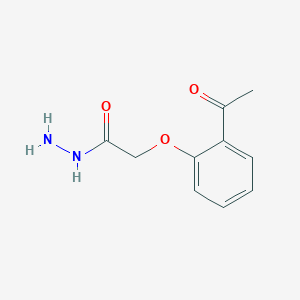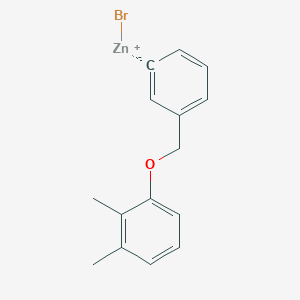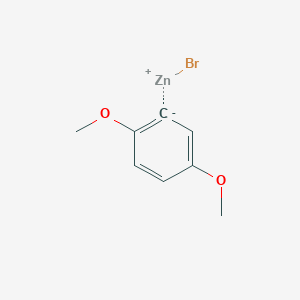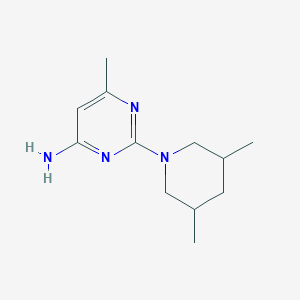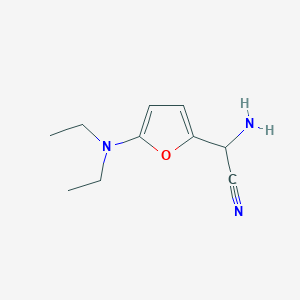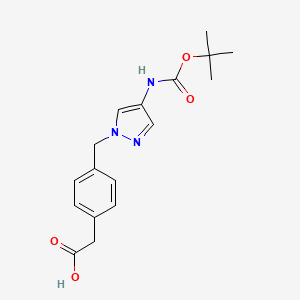![molecular formula C22H22N4O2S B14880908 4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04991436 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04991436 typically involves a series of well-defined chemical reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used.
Industrial Production Methods
In an industrial setting, the production of MFCD04991436 is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD04991436 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the gain of oxygen or the loss of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD04991436 often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
MFCD04991436 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which MFCD04991436 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C22H22N4O2S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-(2-butan-2-ylsulfanyl-4,6-dioxo-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile |
InChI |
InChI=1S/C22H22N4O2S/c1-3-12(2)29-22-25-20-19(21(28)26-22)17(14-9-7-13(11-23)8-10-14)18-15(24-20)5-4-6-16(18)27/h7-10,12,17H,3-6H2,1-2H3,(H2,24,25,26,28) |
Clé InChI |
GKKBPCHACKETSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C#N)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


